N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-pyridin-2-ylpiperazine-1-carbothioamide
Overview
Description
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-pyridin-2-ylpiperazine-1-carbothioamide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities. This particular compound features a quinoxaline core substituted with furan, pyridine, and piperazine moieties, making it a unique and potentially versatile molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-pyridin-2-ylpiperazine-1-carbothioamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds such as glyoxal or diketones.
Introduction of Furan Groups: The furan groups can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of boron reagents and palladium catalysts.
Attachment of Piperazine and Pyridine Moieties: The piperazine and pyridine groups can be attached through nucleophilic substitution reactions, where the quinoxaline core reacts with appropriate piperazine and pyridine derivatives.
Formation of Carbothioamide:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the quinoxaline and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to the formation of furan-2,3-diones, while reduction of the quinoxaline core can yield dihydroquinoxaline derivatives .
Scientific Research Applications
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-pyridin-2-ylpiperazine-1-carbothioamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-pyridin-2-ylpiperazine-1-carbothioamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic with a quinoxaline core, used in veterinary medicine.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Atinoleutin: Another quinoxaline derivative with antimicrobial activity.
Uniqueness
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-pyridin-2-ylpiperazine-1-carbothioamide is unique due to its combination of furan, pyridine, and piperazine moieties, which confer distinct chemical and biological properties. This structural diversity allows it to interact with a broader range of molecular targets and exhibit a wider spectrum of activities compared to other quinoxaline derivatives .
Properties
IUPAC Name |
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-pyridin-2-ylpiperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2S/c35-26(32-13-11-31(12-14-32)23-7-1-2-10-27-23)28-18-8-9-19-20(17-18)30-25(22-6-4-16-34-22)24(29-19)21-5-3-15-33-21/h1-10,15-17H,11-14H2,(H,28,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMJNZJJHIEUJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CO5)C6=CC=CO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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